Resorcinols
Resorcinol, also known as 1,3-dihydroxybenzene, is a versatile organic compound widely used in various industries due to its unique chemical properties. This phenolic compound features a hydroxyl group attached at both the para and meta positions on a benzene ring. Resorcinol exhibits excellent solubility in common organic solvents such as ethanol, acetone, and chloroform, making it suitable for applications requiring good miscibility.
In the pharmaceutical industry, resorcinol is utilized as an active ingredient or a raw material to synthesize other medicaments due to its antimicrobial and anti-inflammatory properties. It can be found in topical treatments for skin conditions such as dermatitis, eczema, and psoriasis. Additionally, resorcinol's ability to form stable complexes with metal ions makes it valuable in the formulation of rust inhibitors and corrosion protectants.
In the industrial sector, resorcinol serves as a precursor for the synthesis of dyes, plastics, and resins. Its reactivity towards various functional groups enables its incorporation into a wide range of polymers and composites, enhancing their mechanical properties and thermal stability.

Structure | Chemical Name | CAS | MF |
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2,4-Dihydroxybenzyl alcohol | 33617-59-3 | C7H8O3 |
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4-Aminoresorcinol Hydrochloride | 34781-86-7 | C6H8ClNO2 |
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1,3-Benzenediol,4-chloro-5-methyl- | 3446-05-7 | C7H7ClO2 |
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5-((Z)-Undec-3-en-1-yl)resorcinol | 34144-15-5 | C17H26O2 |
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1,3-Benzenediol,5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]- | 46719-29-3 | C12H19NO3 |
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1,3-Benzenediol,4-methyl-5-pentadecyl- | 16737-83-0 | C22H38O2 |
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Tetrafluorobenzene-1,3-diol | 16840-25-8 | C6H2F4O2 |
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1,3-Benzenediol, 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tris- | 2125-23-7 | C21H15N3O6 |
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1,3-Benzenediol,2,4-dibromo- | 18011-67-1 | C6H4Br2O2 |
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1,3-Benzenediol,2,4,6-trichloro-5-methyl- | 63992-62-1 | C7H5Cl3O2 |
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